molecular formula C5H6N4O2S B601288 Cefdinir Impurity A CAS No. 1450758-21-0

Cefdinir Impurity A

Cat. No.: B601288
CAS No.: 1450758-21-0
M. Wt: 186.19
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefdinir Impurity A is a byproduct found in the synthesis of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir, known chemically as 7-[2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylic acid, is used to treat a variety of bacterial infections. Impurities such as this compound are typically formed during the manufacturing process and can affect the purity and efficacy of the final pharmaceutical product .

Mechanism of Action

Target of Action

Cefdinir Impurity A, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for the survival and growth of bacteria .

Mode of Action

The interaction of this compound with its targets leads to significant changes in the bacterial cell. By binding to the penicillin-binding proteins, it inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts the cell wall biosynthesis, leading to the weakening of the bacterial cell wall .

Biochemical Pathways

The affected biochemical pathway primarily involves the synthesis of the bacterial cell wall. The disruption in the peptidoglycan layer of the cell wall caused by this compound affects the integrity of the bacterial cell wall, leading to cell lysis . This results in the death of the bacteria, thereby helping in the treatment of bacterial infections .

Pharmacokinetics

The mean plasma elimination half-life of this compound is approximately 1.7 (±0.6) hours . The bioavailability of this compound is dose-dependent, with maximal plasma concentrations occurring 2 to 4 hours post-dose .

Result of Action

The primary result of the action of this compound is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, it causes cell lysis, leading to the death of the bacteria . This makes it effective against a variety of bacterial infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and activity of this compound . Furthermore, the presence of beta-lactamase enzymes in the environment can impact the effectiveness of this compound, as these enzymes can inactivate cephalosporins . This compound is effective against organisms that produce beta-lactamase enzymes due to its chemical structure .

Biochemical Analysis

Biochemical Properties

Cefdinir Impurity A, like Cefdinir, may interact with various enzymes and proteins in bacterial cells. It is known that Cefdinir works by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the synthesis of the cell wall and leading to cell death

Cellular Effects

The cellular effects of this compound are not well-studied. Considering its structural similarity to Cefdinir, it might influence cell function in a similar manner. Cefdinir is known to interfere with cell wall synthesis in bacteria, which can affect various cellular processes, including cell division and growth .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Cefdinir, the parent compound, exerts its effects at the molecular level by binding to PBPs, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in cell lysis and death. It’s plausible that this compound might have a similar mechanism of action.

Temporal Effects in Laboratory Settings

One study reported that Cefdinir showed hepatotoxicity over time in a patient, suggesting that its impurities, including this compound, might also have time-dependent effects .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Cefdinir has shown efficacy in several animal models of infection, including pneumonia caused by Haemophilus influenzae or penicillin-susceptible strains of Streptococcus pneumoniae and subcutaneous abscesses induced by Staphylococcus aureus .

Metabolic Pathways

Cefdinir is known to be stable to hydrolysis by commonly occurring plasmid-mediated β-lactamases , suggesting that this compound might also be involved in similar metabolic pathways.

Transport and Distribution

Cefdinir is known to distribute into various tissues (e.g., sinus and tonsil) and fluids (e.g., middle ear) , suggesting that this compound might have a similar distribution pattern.

Preparation Methods

The preparation of Cefdinir Impurity A involves specific synthetic routes and reaction conditions. One common method includes the reaction of Cefdinir with triethylamine in acetonitrile at room temperature. The reaction is typically carried out for several hours, followed by separation and purification processes to isolate the impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to ensure the impurity is present at acceptable levels .

Chemical Reactions Analysis

Cefdinir Impurity A undergoes various chemical reactions, including:

Scientific Research Applications

Preparation Methods

The preparation of cefdinir impurity A has been documented in several studies. Notably, a patent describes a method involving the reaction of cefdinir active new ester with ammonia water under mild conditions. This method yields this compound with a purity exceeding 95% and is suitable for laboratory-scale production .

Key Steps in Preparation:

  • Dissolve cefdinir active new ester in tetrahydrofuran.
  • Slowly add ammonia water while controlling temperature.
  • Use techniques such as rotary evaporation and HPLC for purification.

Characterization of this compound

Characterization techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to analyze this compound. These methods help identify structural features and quantify the impurity levels, which are essential for quality control in pharmaceutical formulations .

Safety and Toxicological Concerns

This compound has been noted for its potential toxicological effects, including carcinogenicity and teratogenicity. The presence of such impurities can lead to adverse reactions in patients, necessitating rigorous testing and monitoring during drug development .

Toxicological Findings:

  • Some impurities have been linked to serious health risks.
  • Regulatory guidelines emphasize the need for stringent quality control measures.

Research Applications

Research on this compound focuses on several key areas:

  • Quality Control : Establishing standards for acceptable levels of impurities in cefdinir products is vital for ensuring patient safety.
  • Stability Studies : Investigating how environmental factors affect the stability of cefdinir and its impurities helps in formulating stable drugs .
  • Pharmacological Studies : Understanding the pharmacological impact of impurities can inform better drug design and formulation strategies.

Comparison with Similar Compounds

Cefdinir Impurity A can be compared with other related compounds, such as:

Biological Activity

Cefdinir Impurity A is a significant compound associated with the broader spectrum cephalosporin antibiotic, cefdinir. Understanding its biological activity is essential for assessing both the efficacy and safety of cefdinir as a therapeutic agent. This article explores the biological activity, mechanisms of action, pharmacokinetics, and research findings related to this compound.

Overview of Cefdinir and Its Impurities

Cefdinir is an advanced-generation, broad-spectrum oral cephalosporin antibiotic approved for treating various bacterial infections, including community-acquired pneumonia and skin infections. It has demonstrated effectiveness against gram-positive and gram-negative bacteria, including Streptococcus pneumoniae and Staphylococcus aureus . However, impurities such as this compound can impact the drug's safety profile.

This compound primarily targets penicillin-binding proteins (PBPs) located in the bacterial cell wall. By binding to these proteins, it inhibits the final transpeptidation step in peptidoglycan synthesis, leading to significant alterations in the bacterial cell structure. This disruption ultimately results in cell lysis and death of susceptible bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a mean plasma elimination half-life of approximately 1.7 hours . This rapid clearance suggests that while the compound may have some biological activity, it is likely to be short-lived in systemic circulation .

Impurities in Cefdinir

Research has identified multiple impurities within cefdinir formulations. A study reported three unknown impurities detected at levels below 0.2%, which were characterized through high-performance liquid chromatography (HPLC) and spectral data analysis . The structural elucidation revealed that these impurities could potentially affect the overall efficacy and safety of cefdinir.

Toxicological Studies

Toxicological assessments have raised concerns regarding the potential adverse effects of cefdinir impurities. Some studies suggest that certain impurities may exhibit carcinogenic or teratogenic properties, thereby posing risks to patients . Monitoring these impurities is crucial during drug development to ensure patient safety.

Data Summary

The following table summarizes key findings related to this compound:

Characteristic Details
Primary Target Penicillin-binding proteins (PBPs)
Mechanism of Action Inhibition of peptidoglycan synthesis
Half-Life Approximately 1.7 hours
Potential Risks Carcinogenicity and teratogenicity
Acceptable Limit in Drug Sum of four isomers should not exceed 3.3%

Properties

CAS No.

1450758-21-0

Molecular Formula

C5H6N4O2S

Molecular Weight

186.19

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide;  Cefdinir Impurity A

Origin of Product

United States
Customer
Q & A

Q1: What is Cefdinir Impurity A and what is its significance?

A1: this compound refers to a mixture of four isomers identified as cefdinir open ring lactones a, b, c, and d. [] This impurity is found in Cefdinir, a semi-synthetic, broad-spectrum cephalosporin antibiotic. [] Monitoring impurities like this compound is crucial during drug development and manufacturing to ensure the safety and efficacy of the final product. The research paper provides a detailed analysis of Cefdinir and its related impurities, including their relative retention times and acceptable thresholds according to regulatory standards. []

Q2: What is the acceptable limit for this compound in Cefdinir drug substance?

A2: The sum of the four isomers that constitute this compound should not exceed 3.3%. [] This limit ensures that the impurity levels remain within acceptable ranges, minimizing the risk of potential adverse effects and maintaining the drug's quality and effectiveness. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.